molecular formula C6H8ClFN2O2S B2937609 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1823967-46-9

1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2937609
CAS No.: 1823967-46-9
M. Wt: 226.65
InChI Key: BTMGNGFKYBSAGI-UHFFFAOYSA-N
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Description

1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group, a fluorine atom, a methyl group, and a sulfonyl chloride functional group attached to the pyrazole ring. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound.

Properties

IUPAC Name

1-ethyl-5-fluoro-3-methylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClFN2O2S/c1-3-10-6(8)5(4(2)9-10)13(7,11)12/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMGNGFKYBSAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonyl chloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of Substituents: The ethyl, fluoro, and methyl groups are introduced through various substitution reactions. For instance, the ethyl group can be added via alkylation using ethyl halides, while the fluorine atom can be introduced through fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI).

    Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the pyrazole derivative with chlorosulfonic acid or thionyl chloride.

Industrial production methods often involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

    Oxidation and Reduction: The compound can participate in oxidation reactions, where the sulfonyl chloride group can be converted to sulfonic acid derivatives. Reduction reactions can also occur, particularly at the pyrazole ring, leading to the formation of reduced pyrazole derivatives.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds, expanding its utility in organic synthesis.

Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonyl chloride has diverse applications in scientific research, including:

    Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic residues in proteins.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities, due to its ability to interact with biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique reactivity is leveraged to create functionalized products.

Mechanism of Action

The mechanism of action of 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophilic sites in biological molecules. The sulfonyl chloride group can form covalent bonds with amino acids such as lysine, serine, and cysteine in proteins, leading to enzyme inhibition or protein modification. This covalent modification can alter the activity of enzymes and proteins, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonyl chloride can be compared with other pyrazole derivatives, such as:

    1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.

    1-Phenyl-3-methyl-1H-pyrazole-4-sulfonyl chloride: Contains a phenyl group instead of an ethyl group, leading to different steric and electronic properties.

    1-Methyl-3-ethyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with different substitution patterns, affecting its chemical behavior.

Biological Activity

1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 1823967-46-9) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H8ClFN2O2SC_6H_8ClFN_2O_2S with a molecular weight of approximately 226.66 g/mol. Its structure includes a pyrazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory and analgesic properties. These compounds are often evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation and pain pathways.

Anti-inflammatory Activity

A review of recent literature highlights several studies demonstrating the anti-inflammatory effects of pyrazole derivatives. For instance, compounds similar to 1-ethyl-5-fluoro-3-methyl-1H-pyrazole have shown promising results in various animal models of inflammation:

CompoundCOX Inhibition (IC50)Edema Inhibition (%)Reference
1-Ethyl-5-fluoro-3-methyl-pyrazole0.034 μM (COX-2)78.9%
Celecoxib0.052 μM (COX-2)82.8%
Compound A0.01 μM (COX-2)71%

These results indicate that the compound possesses a high selectivity index for COX-2 over COX-1, suggesting it may have fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

The mechanism by which 1-ethyl-5-fluoro-3-methyl-1H-pyrazole exerts its biological effects primarily involves the inhibition of COX enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain. The selectivity for COX-2 makes it a candidate for further development as an anti-inflammatory agent with potentially reduced side effects.

Case Studies

Several studies have explored the efficacy and safety profile of pyrazole derivatives in clinical settings:

  • Study on Edema Models : In a carrageenan-induced paw edema model, compounds structurally related to 1-ethyl-5-fluoro-3-methyl-pyrazole demonstrated significant reductions in swelling compared to controls, suggesting strong anti-inflammatory properties.
  • Histopathological Analysis : Histological examinations revealed minimal gastric damage in treated groups compared to those receiving traditional NSAIDs, indicating a favorable safety profile for pyrazole derivatives .

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